sodium;naphthalene-2-carboxylate

描述

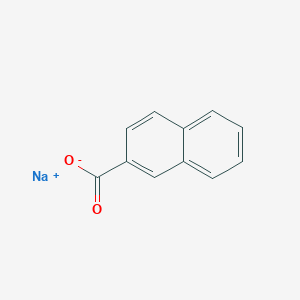

Sodium naphthalene-2-carboxylate (CAS 17273-79-9) is the sodium salt of 2-naphthoic acid, with the molecular formula C₁₁H₇NaO₂ and an average molecular weight of 194.17 g/mol . It is a crystalline powder with 98% purity, widely used in organic synthesis, surfactant systems, and industrial applications. The compound is characterized by its carboxylate group (-COO⁻) attached to the β-position of the naphthalene ring, enhancing its hydrophobicity and reactivity. Key identifiers include the SMILES string [Na+].[O-]C(=O)C1=CC2=CC=CC=C2C=C1 and InChI Key WUJXROKYJRAVIO-UHFFFAOYSA-M .

属性

IUPAC Name |

sodium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2.Na/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJXROKYJRAVIO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

Types of Reactions: sodium;naphthalene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

科学研究应用

sodium;naphthalene-2-carboxylate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.

作用机制

The mechanism of action of sodium;naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

相似化合物的比较

Structural Analogs: Metal Salts of Naphthalene-2-Carboxylate

Calcium Naphthalene-2-Carboxylate

- CAS : 61789-36-4

- Properties : Classified as a Category 1 eye irritant under CLP regulations, indicating higher toxicity compared to its sodium counterpart .

- Applications : Likely used as a catalyst or stabilizer in industrial processes.

Nickel Naphthenate

- Formula : C₂₂H₁₄NiO₄ (molecular weight: 401.04 g/mol)

- CAS : 61788-71-4

- Properties: Contains nickel(II) ions, which are often associated with carcinogenic risks. The compound is termed "nickelous naphthalene-2-carboxylate" in older literature .

- Applications: Potential use in corrosion inhibition or as a precursor in materials science.

Vanadium(IV) Naphthenate Oxide

- Formula : C₄₄H₂₈O₈V

- Properties : A vanadium complex with four naphthalene-2-carboxylate ligands. The IUPAC name is naphthalene-2-carboxylate; vanadium(4+), highlighting its redox activity .

- Applications : Likely employed in oxidation catalysis or energy storage systems.

Manganese(II) Naphthalene-2-Carboxylate

- Formula : (C₁₁H₇O₂)₂Mn

- Properties : Exhibits paramagnetic behavior due to the Mn²⁺ center. The SMILES string indicates two carboxylate groups coordinating manganese .

- Applications: Potential use in polymer stabilization or as a pigment.

Functionalized Derivatives: Hydroxy and Sulfonate Analogs

3-Hydroxy Naphthalene-2-Carboxylate (SHNC)

- Formula : C₁₁H₇O₃⁻

- Properties : The hydroxyl group enhances hydrophilicity, enabling micelle formation with cationic surfactants like CTAB. Research shows SHNC promotes wormlike micellar networks in aqueous solutions, critical for rheological applications .

- Applications : Used in surfactant formulations for detergents or pharmaceuticals.

Sodium Naphthalene-2-Sulphonate

- Formula : C₁₀H₇SO₃Na

- CAS : 532-02-5

- Applications : Industrial detergent component or dispersant due to its high solubility and stability.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。